molecular formula C10H10O2 B14648447 Spiro[4.5]deca-6,9-diene-2,8-dione CAS No. 52727-26-1

Spiro[4.5]deca-6,9-diene-2,8-dione

Cat. No.: B14648447
CAS No.: 52727-26-1
M. Wt: 162.18 g/mol
InChI Key: JZGXWMROJKTHJR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocycles are a class of organic compounds where two rings are connected by a single common atom, known as the spiro atom. tandfonline.comwikipedia.org This structural arrangement imparts a distinct three-dimensional geometry, which is a significant departure from the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.com The inherent three-dimensionality of spirocyclic scaffolds allows for the projection of functional groups in multiple directions, facilitating more complex and specific interactions with biological targets like proteins. tandfonline.com

The unique architecture of spirocycles offers several advantages in fields like medicinal chemistry. Their rigid yet flexible nature can lead to improved properties such as water solubility and metabolic stability compared to their linear or aromatic counterparts. tandfonline.combldpharm.com The presence of a quaternary carbon at the spiro center contributes to the molecular complexity, a feature often associated with successful drug candidates. bldpharm.comacs.org For these reasons, spirocyclic frameworks are increasingly utilized in the design of novel therapeutic agents and are well-represented among natural products. tandfonline.combldpharm.com

Structural Characteristics and Topologies of Spiro[4.5]deca-6,9-diene-2,8-dione

The parent compound, this compound, possesses a core structure consisting of a five-membered ring fused to a six-membered ring at a single carbon atom. The nomenclature "[4.5]" indicates the number of carbon atoms in each ring, excluding the spiro atom. The structure features two double bonds within the six-membered ring at positions 6 and 9, and two ketone functional groups at positions 2 and 8.

A prominent and well-studied analogue is 7,9-ditert-butyl-1-oxathis compound. chemicalbook.com This derivative includes two bulky tert-butyl groups on the six-membered ring and an oxygen atom within the five-membered ring, forming a lactone. chemicalbook.com The presence of these functional groups—a lactone, an enone, and a cyclic ketone—contributes to its chemical reactivity and biological activity. chemicalbook.comsmolecule.com The molecular formula of this analogue is C₁₇H₂₄O₃. chemicalbook.comnist.gov

The spirocyclic nature of these compounds can lead to chirality, even in the absence of traditional chiral centers. The twisted arrangement of the two rings can result in axial chirality, making them interesting targets for stereoselective synthesis. wikipedia.org

Table 1: Key Structural Analogues of this compound

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound52727-26-1C₁₀H₁₀O₂Parent dione (B5365651) structure. molbase.com
7,9-Di-tert-butyl-1-oxathis compound82304-66-3C₁₇H₂₄O₃Contains a lactone, an enone, a cyclic ketone, and two tert-butyl groups. chemicalbook.comnist.gov
1,4-dioxathis compoundNot AvailableC₈H₈O₄Contains two oxygen atoms in the five-membered ring. lookchem.com
6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-oneNot AvailableC₁₀H₁₀O₃Features a methoxy (B1213986) group on the six-membered ring and one ketone. nih.gov

Occurrence and Isolation of this compound and Analogues from Natural Sources

Plant and Fungal Origins

This compound and its derivatives have been identified in a variety of natural sources, spanning the fungal and plant kingdoms.

A notable source of the 7,9-ditert-butyl-1-oxathis compound derivative is the morel mushroom (Morchella spp.). chemicalbook.comchemicalbook.com This compound is considered one of the bioactive components of these highly valued edible fungi. chemicalbook.com

In the plant world, this spiro compound has been isolated from several species. It is found in the whole plant extract of Euphorbia pulcherrima, a plant used in traditional medicine for various ailments. chemicalbook.comchemicalbook.com The stem bark of Manilkara hexandra has also been identified as a source of this phyto-active compound. chemicalbook.com Furthermore, it has been detected in the ivy gourd, Coccinia grandis (Voigt).

Interestingly, the presence of this compound is not limited to terrestrial organisms. It has also been found in marine algae, which are known for producing a wide array of pharmacologically active compounds. chemicalbook.comchemicalbook.com The green algae Chlorella vulgaris is another organism where this spiro compound has been identified.

Table 2: Natural Sources of this compound Analogues

Natural SourceOrganism TypeSpecific Analogue Identified
Morels (Morchella spp.)Fungus7,9-ditert-butyl-1-oxathis compound chemicalbook.comchemicalbook.com
Euphorbia pulcherrimaPlant7,9-ditert-butyl-1-oxathis compound chemicalbook.comchemicalbook.com
Manilkara hexandraPlant7,9-ditert-butyl-1-oxathis compound chemicalbook.com
Coccinia grandis (Voigt)PlantNot specified in detail
Marine AlgaeAlgae7,9-ditert-butyl-1-oxathis compound chemicalbook.comchemicalbook.com
Chlorella vulgarisAlgaeNot specified in detail

Significance in Natural Product Chemistry

The isolation of this compound and its analogues from diverse natural sources highlights their role in the chemical ecology of these organisms. chemicalbook.com In natural product chemistry, the discovery of novel scaffolds like spirocycles is of great importance as they can serve as templates for the development of new therapeutic agents. tandfonline.comacs.org

The 7,9-ditert-butyl-1-oxathis compound, for instance, is recognized as a bioactive compound. chemicalbook.com Its presence in traditionally used medicinal plants suggests potential pharmacological activities that warrant further investigation. chemicalbook.comchemicalbook.com The study of such natural products can lead to the identification of new lead compounds for drug discovery programs. The unique three-dimensional structure of these spiro compounds makes them attractive targets for total synthesis, a process that can provide access to larger quantities of the natural product and its analogues for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52727-26-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

spiro[4.5]deca-6,9-diene-3,8-dione

InChI

InChI=1S/C10H10O2/c11-8-1-4-10(5-2-8)6-3-9(12)7-10/h1-2,4-5H,3,6-7H2

InChI Key

JZGXWMROJKTHJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1=O)C=CC(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for Spiro 4.5 Deca 6,9 Diene 2,8 Dione and Its Derivatives

Classical and Multi-step Organic Synthesis Approaches

Traditional methods for the synthesis of Spiro[4.5]deca-6,9-diene-2,8-dione often rely on well-established organic reactions, which may involve multiple steps and the use of classical reagents.

Friedel-Crafts Acylation and Ring Closure for Spirodienone Formation

A notably efficient, one-step synthesis of this compound has been achieved through an intramolecular Friedel-Crafts acylation followed by a ring-closing reaction. This method utilizes p-methoxyphenylacetyl chloride as the starting material. The reaction proceeds by bubbling ethylene (B1197577) gas through a solution of p-methoxyphenylacetyl chloride in dry methylene (B1212753) chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

The key to the formation of the spirodienone lies in the careful control of reaction conditions. While the primary product under certain conditions is 6-methoxy-β-tetralone, adjusting the temperature and the stoichiometry of the Lewis acid can favor the formation of the desired spiro compound. For instance, conducting the reaction at -30°C with 2 to 2.5 equivalents of aluminum chloride has been found to be optimal for the synthesis of this compound. The proposed mechanism involves the initial Friedel-Crafts acylation of ethylene, followed by an intramolecular cyclization that leads to the spirocyclic framework.

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntryStarting MaterialCatalyst (Equivalents)Temperature (°C)Product(s)Yield (%)Reference
1p-methoxyphenylacetyl chlorideAlCl₃ (2.0-2.5)-30This compoundNot explicitly stated, but identified as a significant product researchgate.net
2p-methoxyphenylacetyl chlorideAlCl₃-786-methoxy-β-tetralone~60 researchgate.net
3p-methoxyphenylacetyl chlorideAlCl₃Room TemperatureSide reactions become significant- researchgate.net

Oxidative Spiroannulation of Phenolic Precursors

The oxidative spiroannulation of phenolic precursors is a common strategy for the synthesis of spirodienones. This approach typically involves the oxidation of a phenol (B47542) derivative bearing a side chain that can undergo intramolecular cyclization. For the synthesis of this compound, a suitable precursor would be a derivative of p-hydroxyphenylacetic acid. The oxidation of the phenol ring would generate a phenoxonium ion or a related reactive intermediate, which is then trapped intramolecularly by the nucleophilic side chain to form the spirocyclic system.

Various oxidizing agents can be employed for this transformation, including hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), as well as metal-based oxidants. The choice of oxidant and reaction conditions can significantly influence the efficiency and selectivity of the spirocyclization. While this method is conceptually applicable, specific examples detailing the synthesis of this compound via this route are not extensively documented in the surveyed literature.

Diastereoselective Oxidative Spiroannulation Strategies

Achieving stereocontrol during the formation of the spirocenter is a significant challenge in the synthesis of spirocyclic compounds. Diastereoselective oxidative spiroannulation strategies aim to address this by using chiral auxiliaries, catalysts, or substrates to favor the formation of one diastereomer over another. In the context of this compound, if a substituted precursor were used, diastereoselective methods would be crucial for controlling the relative stereochemistry of the resulting spirodienone.

For instance, the use of a chiral Lewis acid in conjunction with an oxidizing agent could induce facial selectivity in the intramolecular attack on the oxidized phenol ring. Alternatively, the starting phenolic precursor could incorporate a chiral element that directs the cyclization stereoselectively. While diastereoselective methods have been successfully applied to the synthesis of various spiro[4.5]decane systems, their specific application to the synthesis of the parent this compound is a promising area for further investigation.

Construction of the Spiro Framework through Cyclization Reactions

Beyond oxidative spiroannulation, other cyclization strategies can be employed to construct the spiro[4.5]decane framework. These can include radical cyclizations, pericyclic reactions, and transition metal-catalyzed processes. For example, a radical cyclization approach could involve the generation of a radical on the side chain of a suitable cyclohexadienone precursor, which then undergoes intramolecular addition to one of the double bonds of the ring to form the spirocycle.

Photochemical methods also offer a pathway to spiro[4.5]decane systems. Irradiation of certain cyclohexadienone derivatives can induce rearrangements or cycloadditions that lead to the formation of the spirocyclic core. researchgate.net While these methods are powerful tools in organic synthesis, their direct application to the preparation of this compound from readily available starting materials requires further exploration.

Advanced and Green Synthetic Techniques

More contemporary approaches to the synthesis of spirocyclic compounds focus on improving efficiency, selectivity, and environmental compatibility through the use of advanced catalytic systems and greener reaction conditions.

Metal-Catalyzed Oxidative Cyclization Pathways (e.g., Copper-catalyzed)

Transition metal catalysis has emerged as a powerful tool for oxidative C-H functionalization and cyclization reactions. Copper catalysts, in particular, have been shown to be effective in promoting the synthesis of spiro compounds. acs.org In the context of this compound synthesis, a copper-catalyzed oxidative cyclization could proceed from a phenolic precursor. The copper catalyst could facilitate the oxidation of the phenol and coordinate the reactants to promote the intramolecular cyclization with high efficiency and selectivity.

These methods often operate under milder conditions than classical oxidation reactions and can offer improved functional group tolerance. The development of specific copper-catalyzed protocols for the synthesis of this compound would represent a significant advancement, potentially providing a more sustainable and atom-economical route to this important spirocyclic scaffold.

Photomediated Spirocyclization and Dearomatization Reactions

Photochemical reactions offer a powerful and often mild approach for the construction of complex molecular architectures, including the spiro[4.5]decane system. These methods frequently involve the dearomatization of phenolic precursors to generate the spirodienone core. rsc.orgchemrxiv.org The energy provided by light can initiate unique bond-forming cascades that are not readily accessible through thermal means.

Recent advancements have highlighted the utility of photochemical dearomatization for skeletal modifications of heteroaromatics, providing efficient pathways to complex structures relevant to natural product synthesis and drug discovery. rsc.org For instance, the enantioselective total syntheses of preussomerins have been achieved by controlling the stereogenicity of a spiroacetal through a photochemical reaction of a naphthoquinone involving a 1,6-hydrogen atom transfer. titech.ac.jp This demonstrates the potential of light-mediated reactions to not only construct the spirocyclic framework but also to dictate its stereochemistry.

The dearomatization of pyridines to form 1,2-diazepines via photochemical skeletal enlargement further illustrates the transformative power of this strategy. chemrxiv.org This process relies on the in situ generation of 1-aminopyridinium ylides that rearrange under UV irradiation. chemrxiv.org While not directly yielding this compound, these examples underscore the broader applicability of photochemical dearomatization in creating diverse and complex cyclic systems from simple aromatic precursors.

Electrochemical Synthesis Routes

Electrochemical methods provide a green and efficient alternative for the synthesis of this compound and its analogs, often proceeding under mild, oxidant-free conditions. nih.govresearchgate.net These techniques utilize an electric current to mediate redox reactions, thereby avoiding the use of stoichiometric chemical oxidants. nih.govnih.gov

A notable application of this strategy is the anodic oxidation of phenols, which serves as a key step in the synthesis of various natural products containing spirodienone frameworks. nih.govresearchgate.net This biomimetic approach mimics enzymatic oxidation processes. nih.gov The electrochemical dearomative spirocyclization of arenol (B1447636) derivatives has been successfully implemented in flow chemistry, allowing for the rapid synthesis of a variety of spirodienones. rsc.org This flow-based system minimizes the need for electrolytes and significantly reduces reaction times. rsc.org

Furthermore, electrochemical synthesis has been employed in the radical-initiated dearomative spirocyclization of alkynes with diselenides to produce selenylated spiro[4.5]trienones. nih.govresearchgate.net This metal-free and oxidant-free electrosynthesis is performed in an undivided cell under mild conditions, demonstrating good functional group tolerance and the potential for scaled-up reactions using continuous-flow systems. nih.gov The electrogenerated phenylselenyl radical has been shown to effectively induce the spirocyclization of arylalkynes to yield substituted spiro[4.5]decatrienones in good yields. researchgate.net

Table 1: Comparison of Electrochemical Synthesis Methods for Spiro[4.5]dienone Derivatives

Method Precursors Key Features Yield Reference
Anodic Oxidation of Phenols Phenol derivatives Biomimetic, controlled potential Varies nih.govresearchgate.net
Dearomative Spirocyclization in Flow Arenol derivatives Rapid, minimal electrolytes Good rsc.org
Radical-Initiated Dearomative Spirocyclization Alkynes and diselenides Metal-free, oxidant-free, continuous flow potential Moderate to good nih.govresearchgate.net

One-Step and Step-Economical Preparations

The development of one-step and step-economical syntheses is a crucial goal in modern organic chemistry, aiming to improve efficiency and reduce waste. A facile one-step synthesis of this compound has been reported, starting from p-methoxyphenylacetyl chloride. tandfonline.com This method involves a Friedel-Crafts acylation followed by an intramolecular ring closure. tandfonline.com

Catalytic enantioselective Diels-Alder reactions of exo-enones with various dienes represent another atom-economic approach to spirocyclanones. nih.gov These reactions, facilitated by strongly acidic and confined imidodiphosphorimidate catalysts, allow for the construction of highly congested quaternary stereogenic spirocenters in a step-economic fashion. nih.gov Similarly, three-component condensation reactions of phenols, aldehydes, and nitriles have been utilized to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones and their trienone counterparts. researchgate.netresearchgate.net This approach offers a direct route to complex spirocyclic systems from simple starting materials. researchgate.net

Strategies for Stereochemical Control in this compound Synthesis

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For spirocyclic compounds, establishing the absolute configuration of the spirocenter is a significant challenge.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.org Various chiral auxiliaries, such as those based on ephedrine, oxazolidinones, and sulfur compounds, are commercially available and have been widely used in asymmetric synthesis. sigmaaldrich.com

In the context of spiro[4.5]decane synthesis, a palladium-catalyzed decarboxylative strategy has been developed for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones. rsc.org This method utilizes vinyl methylene cyclic carbonates and p-quinone methides as reaction partners and achieves high diastereo- and enantioselectivity. rsc.org Another powerful tool is the use of chiral catalysts, such as the confined imidodiphosphorimidate catalysts employed in enantioselective Diels-Alder reactions to produce spirocyclanones with excellent enantioselectivity. nih.gov

Achieving high regioselectivity and stereoselectivity is crucial for the efficient synthesis of a specific isomer of this compound. Regioselectivity determines which atoms are involved in bond formation, while stereoselectivity controls the spatial arrangement of the newly formed bonds.

In the synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, the regioselective protection of a hydroxyl group on the aromatic precursor was a key step to direct the subsequent reactions. mdpi.comnih.govdoaj.org The choice of protecting group was critical to the success of the synthesis. mdpi.comnih.gov The oxidative spiroannulation of the resulting propanoic acid derivative using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant led to the formation of the desired spirolactone. mdpi.comnih.govdoaj.org

Gold-catalyzed spirocyclization of enediyne esters provides a method for preparing a diverse range of spirocyclic compounds, including azaspiro[4.5]decadienones. rsc.orgresearchgate.net The regioselectivity of the cyclization is controlled by the substitution pattern of the alkyne, leading to either azaspiro[4.4]nonenones or azaspiro[4.5]decadienones. rsc.org This protocol demonstrates high functional group tolerance and precise control over the reaction pathway. researchgate.net

Table 2: Key Factors Influencing Selectivity in this compound Synthesis

Factor Influence Example Reference
Chiral Catalyst Enantioselectivity Confined imidodiphosphorimidate in Diels-Alder reactions nih.gov
Chiral Auxiliary Diastereoselectivity Temporary incorporation of a stereogenic group wikipedia.orgsigmaaldrich.com
Protecting Groups Regioselectivity Selective protection of hydroxyl groups in phenol precursors mdpi.comnih.gov
Substrate Structure Regioselectivity Alkyne substitution in gold-catalyzed spirocyclization rsc.org

Functional Group Compatibility and Transformation in this compound Synthesis

The compatibility of various functional groups with the reaction conditions employed for the synthesis of this compound is a critical consideration for the synthesis of complex and diverse derivatives.

The one-step synthesis from p-methoxyphenylacetyl chloride demonstrates the compatibility of the methoxy (B1213986) group under Friedel-Crafts acylation conditions. tandfonline.com Electrochemical methods for spirodienone synthesis have also shown broad functional group tolerance. nih.gov For instance, the radical-initiated dearomative spirocyclization of alkynes with diselenides proceeds in the presence of various substituents. nih.gov

The synthesis of 9,9-dimethylspiro[4.5]decan-7-one from 3-chloro-5,5-dimethylcyclohex-2-en-1-one showcases a methodology where the β-chlorine can be replaced by a variety of carbon- and heteronucleophiles, indicating a degree of functional group tolerance in the bis(electrophile) component. orgsyn.org

Furthermore, the spiro[4.5]decane core can serve as a scaffold for subsequent functional group transformations. For example, the synthesis of 2-phenyl-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-ones involved the rapid synthesis of a library of 50 compounds through one or two synthetic steps from a starting spiroacetal template, highlighting the potential for late-stage diversification. nih.gov

Scalability Considerations in the Preparation of Spiro[4.5]deca-6,9-diene-2,8-dioneresearchgate.net

Another key consideration for the large-scale synthesis of this compound is the purification method. Industrial-scale production generally aims to avoid chromatographic purification due to its high cost, solvent consumption, and the generation of significant waste streams. The development of a chromatography-free synthesis for this compound would represent a major advantage for its commercial production. While specific details on a large-scale chromatography-free workup for this particular compound are not extensively documented in publicly available literature, the principle often involves careful control of the reaction to minimize impurity formation, followed by techniques such as extraction, crystallization, or distillation for product isolation. The feasibility of such a process would depend on the physical properties of the final product and any impurities present.

Furthermore, while not directly pertaining to this compound, research on the synthesis of related spirocyclic compounds has demonstrated the potential for scalable methodologies. For instance, certain electrochemical methods for spirocyclization have been successfully performed on a gram scale using continuous single-pass flow reactors. This approach can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. Additionally, some silver-catalyzed ring-opening reactions of cycloalkanols to form related structures have been shown to be scalable to gram quantities. These examples highlight the ongoing development of synthetic techniques that are inherently more suited to larger-scale production and could potentially be adapted for the synthesis of this compound.

Chemical Reactivity and Transformation of Spiro 4.5 Deca 6,9 Diene 2,8 Dione

Reactivity of the Spirocyclic Core and Functional Groups

The reactivity of Spiro[4.5]deca-6,9-diene-2,8-dione is a composite of the chemical properties of its spirocyclic framework and the embedded ketone and dienone functionalities. The strained nature of the spirocyclic system can influence the reactivity of the adjacent functional groups.

Nucleophilic Addition Reactions

The carbonyl groups of the dione (B5365651) and the dienone system in this compound are susceptible to nucleophilic attack. The dienone, in particular, can undergo 1,2- or 1,4-conjugate addition (Michael addition). The choice between these pathways is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl carbon. In contrast, softer nucleophiles, like cuprates, enamines, and thiolates, preferentially undergo 1,4-addition to the β-carbon of the α,β-unsaturated ketone system. wikipedia.orgwikipedia.org

The general mechanism for Michael addition involves the attack of a nucleophile on the β-carbon of the dienone, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. wikipedia.org

Electrophilic Substitution Reactions

Direct electrophilic substitution on the this compound core is not a commonly reported reaction. The electron-withdrawing nature of the carbonyl groups deactivates the double bonds towards electrophilic attack. However, reactions at the oxygen atoms of the carbonyl groups, acting as Lewis bases, can initiate subsequent transformations. For instance, protonation of a carbonyl oxygen can activate the system towards nucleophilic attack or rearrangement.

Hydrolysis of the Lactone Moiety

The lactone ring in this compound and its derivatives is susceptible to hydrolysis, particularly under basic or acidic conditions. researchgate.netyoutube.com This reaction involves the cleavage of the ester bond to form a hydroxy carboxylic acid.

Base-catalyzed hydrolysis, often termed saponification, typically proceeds through a BAC2 mechanism. researchgate.net A hydroxide (B78521) ion attacks the carbonyl carbon of the lactone, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond and opening the ring to yield a carboxylate and a hydroxyl group. Subsequent acidification protonates the carboxylate. youtube.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the ring opens to give the hydroxy carboxylic acid. youtube.com

A study on a related compound, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, demonstrated this pH-dependent stability. Under acidic conditions, an equilibrium between the lactone and its hydrolyzed form is established. wikipedia.orgnih.gov However, at a pH of 10, the lactone is completely converted to the hydrolyzed product. wikipedia.orgnih.gov Enzymatic hydrolysis of similar spirolactone structures has also been reported, highlighting the biological relevance of this transformation. mdpi.com

ConditionReactantProductReference
Acidic7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dioneEquilibrium with 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid wikipedia.orgnih.gov
Basic (pH 10)7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid wikipedia.orgnih.gov

Oxidation and Reduction Pathways

The dienone and dione functionalities of this compound can undergo a variety of oxidation and reduction reactions.

Oxidation: While the core structure is already relatively oxidized, further oxidation can be achieved under specific conditions. The synthesis of related spirolactones often involves the oxidative spiroannulation of phenolic precursors. For example, 6-Methoxy-1-oxaspiro wikipedia.orgresearchgate.netdeca-6,9-diene-8-one has been synthesized from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using oxidizing agents like [Bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or lead tetraacetate. mdpi.com

Reduction: The carbonyl groups and carbon-carbon double bonds can be reduced using various reagents. Catalytic hydrogenation (e.g., with H2/Pd-C) can reduce the double bonds. mdpi.com Selective reduction of the ketone functionalities can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The specific outcome of the reduction depends on the reagent and reaction conditions, with the potential for 1,2-reduction of the carbonyls or 1,4-reduction of the conjugated system.

Michael Acceptor Properties of the Dienone System

The α,β-unsaturated ketone moiety within the dienone system of this compound makes it an excellent Michael acceptor. organic-chemistry.org This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the conjugated system. wikipedia.org A wide range of nucleophiles, known as Michael donors, can participate in this reaction, including enolates, amines, and thiols. wikipedia.org

The reaction is typically base-catalyzed, where the base generates the nucleophilic species. The Michael addition is a thermodynamically controlled process and is a cornerstone of organic synthesis for the construction of complex molecules. organic-chemistry.org For instance, the vinylogous Michael addition of cyclic enones to nitroalkenes, promoted by dienamine catalysis, highlights the synthetic utility of such reactions. pnas.org

Rearrangement Reactions Involving this compound Scaffolds

This compound and related structures are known to undergo fascinating rearrangement reactions, often driven by the release of ring strain or the formation of a more stable aromatic system.

A prominent example is the dienone-phenol rearrangement . wikipedia.orgrsc.orgrsc.org This acid-catalyzed reaction involves the migration of one of the spirocyclic carbon-carbon bonds to an adjacent carbon of the dienone ring, leading to the formation of a substituted phenol (B47542). wikipedia.org The reaction proceeds through a carbocation intermediate, and the migratory aptitude of different groups can influence the product distribution. wikipedia.org This rearrangement has been utilized in the synthesis of various natural products. wikipedia.org

Other types of rearrangements are also possible. For example, a palladium(II)-mediated 1,5-vinyl shift has been reported for a carboxy-substituted spiro[4.4]nonatriene, resulting in the formation of annulated fulvenes. nih.govescholarship.org While this involves a different spirocyclic system, it underscores the potential for complex skeletal reorganizations in these strained molecules.

Rearrangement TypeSubstrate ClassConditionsProduct ClassReference
Dienone-Phenol4,4-disubstituted cyclohexadienoneAcid-catalyzed3,4-disubstituted phenol wikipedia.org
Dienone-PhenolSpiro[4.5]dec-7-ene-6,9-dione precursorBoron trifluoride–ether complexSpiro[4.5]dec-7-ene-6,9-dione component rsc.org
1,5-Vinyl ShiftCarboxy-substituted spiro[4.4]nonatrienePd(II)-mediatedAnnulated fulvenes nih.govescholarship.org

Thermal Rearrangements (e.g.,nih.govchemicalbook.com-Shifts)

While specific studies on the thermal rearrangement of this compound are not extensively detailed in the reviewed literature, the thermal behavior of analogous systems, such as those containing vinylcyclopropane (B126155) moieties, provides insight into potential reaction pathways. For instance, the thermolysis of related 2-cyclopropylcycloalk-2-enones has been shown to proceed through mechanisms like homo nih.govchemicalbook.comsigmatropic hydrogen migration followed by isomerization. rsc.org Another class of thermal rearrangements observed in complex spiro systems involves the cleavage of a bridge bond, initiating a series of isomerizations. nih.govnih.gov These examples suggest that under thermal conditions, this compound could potentially undergo complex skeletal rearrangements initiated by the cleavage of strained bonds within its structure.

Photochemical Rearrangements (e.g.,nih.govchemistry-reaction.com-Oxygen-to-Carbon Migration)

The photochemical behavior of dienones is a well-studied area of organic chemistry, often involving complex rearrangements. baranlab.org For this compound, irradiation could induce n–π* excitation of the enone system, leading to the formation of diradical intermediates. These intermediates are central to various photochemical transformations. One notable reaction is the di-π-methane rearrangement, which involves the interaction of two π-systems separated by an sp³-hybridized carbon atom. youtube.com In this process, light absorption leads to the formation of a diradical, which then cyclizes and rearranges to form a new cyclic system. youtube.com Although direct evidence for a nih.govchemistry-reaction.com-oxygen-to-carbon migration in this compound is not specified, photochemical reactions of related ketones have shown skeletal rearrangements, such as the conversion of benzoyl spiro[2.2]pentane to 2-cyclobutylidene-acetophenone. nih.gov

Acid-Catalyzed Rearrangements (e.g., Prins/pinacol (B44631) rearrangement reactions)

Acid-catalyzed rearrangements are common for spirocyclic ketones. Studies on the closely related spiro[4.5]dec-6-en-2-one have demonstrated that treatment with acid can induce a rearrangement to form an octalone system. rsc.org This type of transformation highlights the susceptibility of the spirocyclic framework to undergo skeletal changes under acidic conditions.

A relevant cascade reaction for the synthesis of related spirocyclic systems is the Prins-pinacol rearrangement. chemistry-reaction.comrsc.orgwikipedia.org This tandem process involves an initial Prins reaction—an acid-catalyzed addition of an aldehyde or ketone to an alkene—followed by a pinacol rearrangement of the resulting intermediate. slideshare.netmasterorganicchemistry.com This methodology has been successfully applied to the synthesis of oxaspiro[4.5]decan-1-one scaffolds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, showcasing a powerful method for constructing the spiro[4.5]decane core. rsc.org

Table 1: Examples of Acid-Catalyzed Reactions in Spirocyclic Systems

Starting Material(s) Catalyst/Conditions Product Type Reference
Spiro[4.5]dec-6-en-2-one Acid Octalone rsc.org
Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol Lewis Acid (e.g., SnCl₄) 7-substituted-8-oxaspiro[4.5]decan-1-one rsc.org

Cycloaddition Reactions with this compound and Analogues (e.g., Diels-Alder Reactions)

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental tool for constructing six-membered rings. sigmaaldrich.commasterorganicchemistry.com The spiro[4.5]decane skeleton, which forms the core of many natural products, can be synthesized using enantioselective Diels-Alder reactions of exo-enones with various dienes. nih.gov In these reactions, strongly acidic and confined catalysts can effectively control the stereo- and regioselectivity of the cycloaddition, leading to the formation of highly congested quaternary spirocenters. nih.gov

While this compound itself contains a diene, its utility in Diels-Alder reactions may be influenced by the electronic nature of the ketone groups. Conversely, related spirodienones can be formed through cycloaddition pathways. For example, the synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one has been achieved, and this compound can participate in subsequent Diels-Alder reactions. mdpi.com Furthermore, N-sulphonylcyclohexadienimines, which are analogous to spirodienones, have been shown to react with dienes. rsc.org

Table 2: Diels-Alder Reactivity Data for Spirocycle Formation

Diene Dienophile Catalyst Product Skeleton Key Finding Reference
Myrcene (E)-Alkylidene cyclopentanone/cyclohexanone Imidodiphosphorimidate (IDPi) Spiro[4.5]decanone / Spiro[5.5]undecanone High yield and stereoselectivity for spirocyclanes nih.gov

Role of Steric Hindrance in this compound Reactivity

Steric hindrance plays a crucial role in determining the reactivity and selectivity of reactions involving spirocyclic compounds. The presence of the spiro center and any substituents can significantly influence the approach of reagents to the reactive sites of the molecule. In the context of cycloaddition reactions, steric factors can dictate the stereochemical outcome. For instance, in certain imino-Diels-Alder reactions that form spirocycles, steric hindrance at one approach (meta-endo) is responsible for the experimentally observed preference for another pathway (meta-exo). researchgate.net

The effect of steric bulk is also evident in transition metal-catalyzed reactions, where the size of ligands coordinated to the metal center can determine the reaction mechanism. nih.gov For this compound, the rigid, three-dimensional structure of the spirocyclic system imposes significant steric constraints. These constraints would affect the accessibility of the ketone's carbonyl carbons and the faces of the diene system, thereby influencing nucleophilic attack, cycloaddition pathways, and other transformations. Theoretical studies on related systems have shown that steric encumbrance, along with electronic factors, is a predominant factor in controlling reactivity. nih.gov

Degradation Pathways and Environmental Fate (e.g., as a degradation product of antioxidants in food matrices)

This compound and its derivatives have been identified as degradation products of commercially important antioxidants. Specifically, the compound 7,9-di-tert-butyl-1-oxathis compound is a known breakdown product of the phenolic antioxidant Irganox 1010. chemicalbook.comsigmaaldrich.comsigmaaldrich.comnist.gov This spiro compound can be formed through a multi-step process involving hydrolysis and oxidation of the parent antioxidant. chemicalbook.com

The presence of such degradation products is relevant in the context of food packaging, where antioxidants are used to protect plastics and other materials. These spirodienone compounds can migrate from packaging materials into food and water. For example, 7,9-di-tert-butyl-1-oxathis compound has been detected as a contaminant leaching from cross-linked polyethylene (B3416737) (PE-X) pipes (B44673) used for drinking water. biosynth.com The stability of these compounds in aqueous environments is also a subject of study, as they can be further transformed into other chemical species. biosynth.com

Table 3: Mentioned Chemical Compounds

Compound Name IUPAC Name
This compound This compound
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
7,9-di-tert-butyl-1-oxathis compound 7,9-bis(tert-butyl)-1-oxathis compound
Octalone Bicyclo[4.4.0]decenone
1-(4-hydroxybut-1-en-2-yl)cyclobutanol 1-(4-hydroxybut-1-en-2-yl)cyclobutan-1-ol
6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one 6-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one
Myrcene 7-methyl-3-methyleneocta-1,6-diene
N-sulphonylcyclohexadienimine N-sulfonylcyclohexa-2,5-dien-1-imine
Benzoyl spiro[2.2]pentane Phenyl(spiro[2.2]pentan-1-yl)methanone

Spectroscopic and Computational Characterization of Spiro 4.5 Deca 6,9 Diene 2,8 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For Spiro[4.5]deca-6,9-diene-2,8-dione, both ¹H and ¹³C NMR would provide critical information about its distinct structural features.

The proton NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the protons in both the five-membered and six-membered rings. The olefinic protons on the cyclohexadiene ring (H-6, H-7, H-9, H-10) would typically appear in the downfield region, likely between 6.0 and 7.5 ppm, due to the deshielding effect of the double bonds. The coupling patterns between these protons would be crucial for confirming their relative positions.

The aliphatic protons on the cyclopentane (B165970) ring (H-1, H-3, H-4) would resonate in the upfield region, generally between 2.0 and 3.5 ppm. The protons on the carbon adjacent to the spiro center (C4) and those adjacent to the carbonyl group (C1 and C3) would exhibit characteristic chemical shifts and coupling constants. Analysis of related spiro[4.5]decane systems supports these expected ranges and the importance of coupling constants in determining conformation. semanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1, H-32.5 - 3.0Multiplet
H-42.2 - 2.7Multiplet
H-6, H-7, H-9, H-106.0 - 7.5Multiplets (Doublets of doublets)

The ¹³C NMR spectrum provides essential information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The most downfield signals would correspond to the two carbonyl carbons (C-2 and C-8), typically appearing in the range of 180-200 ppm. The spiro carbon atom (C-5), being a quaternary carbon, is a key feature and would likely resonate around 50-70 ppm. Studies on various spiro[4.5]decane derivatives show that the chemical shift of the spiro carbon is highly characteristic. nih.gov

The olefinic carbons of the cyclohexadiene ring (C-6, C-7, C-9, C-10) would be found in the 120-150 ppm region. The aliphatic carbons of the cyclopentane ring (C-1, C-3, C-4) would appear in the more shielded region of the spectrum, typically between 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1, C-3, C-430 - 50
C-5 (Spiro)50 - 70
C-6, C-7, C-9, C-10120 - 150
C-2, C-8 (Carbonyl)180 - 200

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₀O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula with a calculated exact mass of 162.0681 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

The two ketone functional groups are expected to show strong, sharp absorption bands in the region of 1650-1725 cm⁻¹. The exact position would depend on ring strain and conjugation. The C=C stretching vibrations of the diene system in the six-membered ring would likely appear as one or more bands in the 1600-1680 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. For comparison, the IR spectrum of a related compound, 3-Iodo-4-phenylspiro[4.5]deca-3,6,9-triene-2,8-dione, shows strong carbonyl absorptions at 1732 and 1670 cm⁻¹. amazonaws.com

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency Range (cm⁻¹)Intensity
C-H (aliphatic)2850 - 3000Medium-Strong
C=O (ketone)1650 - 1725Strong
C=C (alkene)1600 - 1680Medium-Variable

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful complement to experimental studies for understanding the structure, properties, and reactivity of molecules. For spirodienones, theoretical methods such as Density Functional Theory (DFT) can be employed to predict spectroscopic data (NMR, IR), which can then be compared with experimental results to confirm structural assignments. rsc.org

Furthermore, computational studies can provide insights into the molecule's conformational preferences, electronic structure, and reaction mechanisms. For example, theoretical calculations can elucidate the thermodynamics and kinetics of synthetic pathways leading to spirodienones or predict their behavior in chemical reactions. researchgate.netuniv-poitiers.fr Such studies are invaluable for designing new synthetic strategies and for understanding the biological activities of this important class of compounds. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms and spectroscopic properties of complex organic molecules. In the study of spiro compounds, DFT calculations provide valuable insights into their structural and electronic characteristics.

Research on a related compound, 6,10-Dioxaspiro[4.5]decane-7,9-dione, utilized DFT calculations with the B3LYP/6-311G(d,p) basis set to compute its infrared (IR) spectrum. researchgate.net The calculated vibrational frequencies showed good agreement with the experimental data, validating the computational model. For instance, the characteristic stretching vibrations of the C=C and C=O bonds were accurately predicted, providing a detailed understanding of the molecule's vibrational modes. researchgate.net

Table 1: Comparison of Experimental and Calculated IR Frequencies for a 6,10-Dioxaspiro[4.5]decane-7,9-dione derivative researchgate.net

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C=C Stretching16251618
C=O Stretching15881580
C-O-C Stretching1257, 11751261, 1171

These computational studies are crucial for understanding the reactivity and stability of the spirocyclic system, which is essential for designing synthetic routes and predicting the behavior of these compounds in biological systems.

Molecular Docking Studies of Analogues with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its protein target.

A molecular docking study was conducted on 7,9-ditert-butyl-1-oxathis compound, an analogue of the title compound, with the enzyme tyrosinase. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The docking results revealed that this spiro compound binds effectively to the active site of tyrosinase, indicating its potential as a tyrosinase inhibitor. researchgate.net The study highlights the importance of the spiro scaffold in mediating interactions with biological macromolecules.

The increasing resistance of microorganisms to existing antibiotics has also prompted the search for new antimicrobial agents. In this context, molecular docking simulations have been employed to evaluate the binding affinity of spiro-containing compounds against bacterial enzymes. nih.gov For example, studies on spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives have explored their interactions with key bacterial proteins like S. aureus biotin-protein ligase and E. faecalis alanine (B10760859) racemase. nih.gov

Electronic Properties and Theoretical Predictions

The electronic properties of spiro[4.5]decane derivatives, such as their frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, are critical determinants of their chemical reactivity and biological activity.

Theoretical predictions based on computational chemistry provide insights into these properties. For instance, the UV-Vis absorption spectrum of a 6,10-Dioxaspiro[4.5]decane-7,9-dione derivative was calculated and compared with the experimental spectrum, showing a good correlation. researchgate.net This allows for the prediction of the electronic transitions within the molecule.

The synthesis of various oxaspiro[4.5]decane derivatives has been reported, and their structures have been confirmed using techniques like single-crystal X-ray diffraction. mdpi.com These experimental structures provide a basis for more accurate computational modeling to predict electronic properties. The development of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has shown promising antitumor activity. nih.gov Computational analysis of these compounds can help in understanding the structure-activity relationships and in the design of more potent analogues.

Research Applications and Future Directions for Spiro 4.5 Deca 6,9 Diene 2,8 Dione

Spiro[4.5]deca-6,9-diene-2,8-dione as a Precursor in Complex Molecule Synthesis

The rigid and densely functionalized nature of the spiro[4.5]decane skeleton makes it an invaluable precursor for the stereoselective synthesis of intricate molecular architectures, particularly those found in nature.

The spiro[4.5]decane core is a defining feature of numerous sesquiterpenoids and diterpenoids, many of which exhibit significant biological activities. Synthetic chemists utilize precursors like this compound to access these complex natural products. For instance, the spiro[4.5]decane framework is central to acorane-type sesquiterpenoids. nist.gov The synthesis of these natural products often involves strategic modifications of a pre-formed spirocyclic core, demonstrating the utility of spiro[4.5]decane derivatives as key intermediates.

Table 1: Examples of Spirocyclic Natural Products Synthesized from Spiro[4.5]decane Precursors

Natural Product Class Specific Examples Key Synthetic Feature
Spiro[4.5]decane Sesquiterpenes (-)-Gleenol, (-)-Axenol Construction of the spiro-ring system via olefin metathesis or silicon-guided acid-promoted rearrangement.

Beyond natural products, the this compound scaffold serves as a versatile intermediate for creating a wide array of novel spirocyclic compounds with potential applications in various fields. The dienone system and the adjacent ketone offer multiple reactive sites for synthetic transformations. For example, derivatives such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and 2-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized from precursors containing the spiro[4.5]decane skeleton. researchgate.netresearchgate.net These syntheses often involve multi-component condensation reactions or metal-catalyzed oxidative cyclizations, highlighting the role of the spiro framework in guiding the assembly of complex heterocyclic systems. researchgate.netresearchgate.net

Exploration of this compound Scaffolds in Medicinal Chemistry Research

The spirocyclic nature of this compound imparts a rigid, three-dimensional geometry that is attractive for drug design. By orienting functional groups in precise spatial arrangements, the spiro[4.5]decane scaffold can facilitate potent and selective interactions with biological targets.

Analogues of this compound have shown promise as inhibitors of specific enzymes. Research into 2,8-diazaspiro[4.5]decan-1-one derivatives has revealed enantioselective inhibition of phospholipase D (PLD) isoforms. nih.gov This work demonstrates that modifying the core spiro[4.5]decane structure, in this case by introducing nitrogen atoms into the five-membered ring, can lead to potent and isoform-selective enzyme inhibitors. nih.gov Such compounds are valuable tools for studying the cellular roles of PLD1 and PLD2 and represent potential starting points for drug development. nih.gov Furthermore, other derivatives, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting interactions with molecular targets crucial for cancer cell proliferation and survival. nih.gov

Systematic modification of the this compound scaffold has been a fruitful strategy for optimizing biological activity. A notable example is the synthesis and evaluation of a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives for anticancer activity. nih.gov In this study, various substituents were introduced, and the compounds were tested against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.gov

The results showed that the nature of the substituent significantly impacted cytotoxicity. For instance, compound 11h , featuring a 4-bromobenzyl group, emerged as a highly potent agent against all three cell lines. nih.gov This systematic exploration provides crucial insights into the structural requirements for anticancer activity within this class of spiro compounds. nih.gov

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Compound A549 (Lung Cancer) MDA-MB-231 (Breast Cancer) HeLa (Cervical Cancer)
11b 0.18 >10 1.12
11d 0.55 0.08 0.31
11h 0.19 0.08 0.15
11k 0.38 0.09 0.14
12c 0.45 0.46 0.14

Data sourced from a study on the antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov

Potential in Materials Science and Polymer Chemistry

While the primary focus of research on this compound has been in synthesis and medicinal chemistry, related structures have emerged in the context of materials science, particularly concerning polymer stability and degradation. A derivative, 7,9-di-tert-butyl-1-oxathis compound, has been identified as a degradation product of the widely used polymer antioxidant Irganox 1010. chemicalbook.com This spiro compound has been detected as a leachable impurity in materials such as polypropylene bottles used for pharmaceutical packaging and in the migration waters of cross-linked polyethylene (B3416737) (PE-X) pipes (B44673). chemicalbook.comnih.gov

The formation and stability of this spirocyclic compound in aqueous environments are of significant interest for assessing the long-term safety and material integrity of plastic products. nih.gov Understanding the chemistry of these degradation products is crucial for developing more stable polymer formulations and for ensuring the safety of materials used in food packaging and water transportation. chemicalbook.comresearchgate.net

Applications in Polymerization and Coordination Chemistry

The unique structural characteristics of this compound, featuring a spirocyclic core with both diene and dione (B5365651) functionalities, suggest its potential as a versatile building block in the fields of polymer and coordination chemistry. While direct, large-scale applications are still under exploration, the inherent reactivity of its functional groups opens avenues for the synthesis of novel materials with tailored properties.

Polymerization Potential:

The diene moiety in the cyclohexadienone ring of this compound presents opportunities for its use as a monomer in various polymerization reactions. The conjugated double bonds can participate in addition and cycloaddition reactions, leading to the formation of polymer chains.

One of the most promising routes for polymerization is through Diels-Alder reactions . The cyclohexadiene unit can act as a diene, reacting with a variety of dienophiles to form new six-membered rings. This [4+2] cycloaddition is a powerful tool in polymer synthesis, allowing for the creation of well-defined, stereoregular polymers. The resulting polymers would feature the spirocyclic dione moiety as a repeating unit, potentially imparting unique thermal and mechanical properties to the material.

Furthermore, the double bonds in the diene system could be susceptible to radical or cationic polymerization . Under appropriate initiation conditions, these reactions could lead to the formation of polymers with a carbon-carbon backbone. The rigid and bulky spirocyclic group would likely influence the polymer's architecture, potentially leading to materials with high glass transition temperatures and amorphous morphologies.

The presence of two ketone functionalities also offers possibilities for post-polymerization modification. These groups can be targeted for various chemical transformations, allowing for the introduction of different functional groups along the polymer chain and further tailoring of the material's properties.

Coordination Chemistry:

The dione functionality of this compound makes it an intriguing candidate for use as a ligand in coordination chemistry. The two ketone groups, with their lone pairs of electrons on the oxygen atoms, can act as Lewis basic sites, capable of coordinating to a variety of metal ions.

The spatial arrangement of the two ketone groups, constrained by the spirocyclic framework, could allow for the formation of stable chelate complexes with metal centers. The resulting metallo-supramolecular structures could exhibit interesting catalytic, magnetic, or optical properties. The specific coordination geometry would be dictated by the nature of the metal ion and the steric constraints imposed by the spirocycle.

The potential for this compound to act as a bidentate ligand opens the door to the construction of coordination polymers. By linking metal centers, this spiro compound could be used to build one-, two-, or three-dimensional networks. Such materials are of great interest for applications in gas storage, catalysis, and as functional materials with tunable electronic properties.

The combination of a coordinating dione moiety and a polymerizable diene functionality within the same molecule also suggests the possibility of creating metal-containing polymers . In such materials, the metal centers could be incorporated into the polymer backbone or as pendant groups. These hybrid organic-inorganic polymers could exhibit a unique combination of properties, such as the processability of polymers and the catalytic or electronic functions of the metal complexes.

Emerging Research Areas and Future Outlook

The exploration of this compound and its derivatives is an expanding field with significant potential for future discoveries. The unique combination of a rigid spirocyclic scaffold and reactive diene and dione functionalities makes it a versatile platform for the development of novel molecules and materials.

Emerging Research Areas:

Asymmetric Catalysis: The chiral nature of many spirocyclic compounds has led to their successful application as ligands in asymmetric catalysis. Future research could focus on the synthesis of chiral derivatives of this compound and their application in enantioselective transformations. The rigid backbone of the spiro compound could provide a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions.

Development of Novel Polymeric Materials: The potential of this compound as a monomer in polymerization reactions is an area ripe for exploration. Research into its copolymerization with other monomers could lead to a wide range of new materials with tailored properties. For example, incorporating this rigid spirocyclic unit into flexible polymer chains could significantly alter the mechanical and thermal properties of the resulting materials. The development of photoresponsive spiro-polymers is also a promising direction. springernature.com

Functional Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the dione moiety to coordinate with metal ions suggests that this compound could be a valuable building block for the construction of coordination polymers and MOFs. These materials could have applications in gas separation and storage, sensing, and heterogeneous catalysis. The diene functionality could also be used for post-synthetic modification of the MOF structure.

Medicinal Chemistry and Drug Discovery: While this article does not focus on biological activity, it is worth noting that many spirocyclic compounds exhibit interesting pharmacological properties. mdpi.com Future research may explore the synthesis of derivatives of this compound as potential therapeutic agents. The rigid spirocyclic core can serve as a scaffold to present pharmacophoric groups in a well-defined three-dimensional orientation.

Future Outlook:

The future of research on this compound is bright, with numerous avenues for further investigation. Key to unlocking its full potential will be the development of efficient and scalable synthetic routes to this compound and its derivatives. Advances in computational chemistry could also play a crucial role in predicting the properties of new polymers and coordination complexes based on this spirocyclic motif, thereby guiding experimental efforts.

Q & A

Q. Basic

  • Pharmaceutical Impurity Profiling : Used as a degradation product of antioxidants like Irganox 1010 in polymer-based drug packaging. It is critical for assessing leachables in parenteral drugs and lyophilized formulations .
  • Natural Product Research : Identified in plant extracts (e.g., Gmelina asiatica and Cucurbita pepo seeds) with potential antioxidant and anthelmintic properties .
  • Material Stability Studies : Acts as a marker for oxidative degradation in polymers and plastics due to its spirocyclic structure .

How can researchers design experiments to evaluate the stability of this compound under conflicting storage recommendations?

Advanced
Conflicting data on storage conditions (e.g., -20°C vs. room temperature ) require a systematic approach:

Accelerated Stability Testing : Expose samples to elevated temperatures (40°C ± 2°C) and 75% relative humidity (RH) for 6 months, monitoring degradation via HPLC.

Light Sensitivity Assays : Use amber vials to test photostability under ICH Q1B guidelines, comparing results with transparent containers .

Data Reconciliation : Perform Arrhenius modeling to extrapolate shelf-life predictions and validate with real-time studies. Publish discrepancies in peer-reviewed platforms to resolve ambiguities .

What methodological strategies resolve discrepancies in solubility data (e.g., DMSO vs. methanol) for this compound?

Advanced
Discrepancies in solubility (e.g., slight solubility in DMSO vs. methanol ) can be addressed by:

  • Solvent Screening : Use polarized light microscopy or dynamic light scattering (DLS) to assess aggregation in different solvents.
  • Co-solvent Systems : Test binary mixtures (e.g., DMSO:methanol 1:1) to enhance solubility. Validate with saturation shake-flask assays .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (HSPs) to predict optimal solvents based on polarity and hydrogen-bonding capacity .

How should researchers assess the reactivity of this compound with therapeutic proteins in leachable studies?

Q. Advanced

  • In Silico Prediction : Use tools like Schrödinger’s Covalent Docking Suite to model interactions with insulin or monoclonal antibodies. Focus on nucleophilic sites (e.g., lysine residues) .
  • In Vitro Reactivity Assays : Incubate the compound with lyophilized glargine (insulin) at 37°C for 14 days. Analyze adduct formation via LC-MS/MS and compare with negative controls .
  • Risk Assessment : Quantify reaction kinetics (e.g., second-order rate constants) and extrapolate to human exposure levels using physiologically based pharmacokinetic (PBPK) models .

What protocols are recommended for identifying this compound in plant extracts using phytochemical screening?

Q. Basic

  • Extraction : Use Soxhlet extraction with hexane:ethyl acetate (3:1) to isolate non-polar components. Concentrate under reduced pressure .
  • GC-MS Analysis : Employ a HP-5ms column (30 m × 0.25 mm) with helium carrier gas. Monitor for m/z 276 (molecular ion) and characteristic fragments (e.g., m/z 159 for tert-butyl groups) .
  • Confirmation : Compare retention indices (RI ~1923) and mass spectra with CRMs. Cross-reference with databases like NIST or Wiley .

How can the anthelmintic activity of this compound be validated in in vitro models?

Q. Advanced

  • Model Organisms : Use Caenorhabditis elegans or Haemonchus contortus larvae in motility inhibition assays. Dose-response curves (0.1–100 µM) can determine IC50_{50} values .
  • Mechanistic Studies : Perform RNA-seq to identify gene expression changes in parasitic pathways (e.g., tubulin polymerization). Validate with qPCR .
  • Comparative Analysis : Benchmark against ivermectin or albendazole to assess potency and synergy .

What are the best practices for incorporating this compound as a reference standard in FDA submissions?

Q. Advanced

  • Documentation : Include a Certificate of Analysis (CoA) with batch-specific data (purity ≥97%, validated via HPLC) and structural elucidation reports (NMR, MS) .
  • Method Suitability : Follow USP <1225> for analytical method validation. Demonstrate specificity, accuracy (spike-recovery 95–105%), and robustness (pH/temperature variations) .
  • Regulatory Alignment : Align impurity thresholds with ICH Q3B guidelines (e.g., ≤0.15% for daily doses ≤2 g/day) and justify safety margins using toxicological data .

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